molecular formula C20H31N5O B6434963 3-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1-cyclopropylpyrrolidin-2-one CAS No. 2548979-90-2

3-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1-cyclopropylpyrrolidin-2-one

Cat. No.: B6434963
CAS No.: 2548979-90-2
M. Wt: 357.5 g/mol
InChI Key: OKEKKWQWQREHHY-UHFFFAOYSA-N
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Description

3-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1-cyclopropylpyrrolidin-2-one (CAS 2548979-90-2) is a complex organic compound with the molecular formula C20H31N5O and a molecular weight of 357.49 g/mol . This molecule features a piperazine core linked to a 2-methyl-6-tert-butylpyrimidine ring and a 1-cyclopropylpyrrolidin-2-one group, a structure indicative of potential bioactive properties. Key predicted physicochemical properties include an XLogP3 of 2.8, suggesting moderate lipophilicity, a topological polar surface area of 52.6 Ų, and a pKa of 8.32 ± 0.41 . Compounds incorporating piperazine and pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities . These structural motifs are often found in molecules designed to modulate central nervous system (CNS) targets, with some piperazine derivatives demonstrating anxiolytic and antidepressant-like activities in preclinical research . The specific research applications and biological profile of this compound are an active area of investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. This product is listed with a purity guarantee and is available in various quantities to support laboratory-scale research, from 1mg to 50mg . It is supplied as a solid with a predicted density of 1.195±0.06 g/cm³ at 20 °C . This chemical is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1-cyclopropylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c1-14-21-17(20(2,3)4)13-18(22-14)24-11-9-23(10-12-24)16-7-8-25(19(16)26)15-5-6-15/h13,15-16H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEKKWQWQREHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3CCN(C3=O)C4CC4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1-cyclopropylpyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N6C_{19}H_{24}N_{6}, with a molecular weight of approximately 336.434 g/mol. The structure includes a piperazine ring, a pyrimidine moiety, and a cyclopropyl pyrrolidinone, which contribute to its biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in disease pathways, which could be beneficial in treating conditions such as cancer and infectious diseases.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter systems and offering therapeutic effects in neuropsychiatric disorders.

Antimicrobial Activity

Studies have evaluated the compound's activity against various pathogens:

PathogenIC50 (μM)Selectivity Index
Mycobacterium tuberculosis2.7>10
Plasmodium falciparum48>5
Leishmania donovani4.8>10
Trypanosoma brucei42>5

The compound exhibited notable activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent. The selectivity indices suggest a favorable profile for further development in treating these infections .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that the compound has a moderate cytotoxic profile. The selectivity index calculated against rat skeletal myoblasts indicates that while it is effective against pathogens, it maintains a degree of safety towards non-target cells .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy and reduce toxicity. For example:

  • Antimalarial Activity : A related compound was synthesized and tested against Plasmodium falciparum, showing an IC50 value of 11 μM with a selectivity index of 80, suggesting that modifications to the pyrimidine ring can enhance antimalarial properties .
  • Antitubercular Research : Another study assessed derivatives of this compound class for their ability to inhibit Mycobacterium tuberculosis. The findings indicated that certain structural modifications could significantly enhance activity while reducing cytotoxicity .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing pyrimidine derivatives exhibit notable anticancer activities. The structural motifs present in 3-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1-cyclopropylpyrrolidin-2-one suggest potential interactions with cancer cell pathways. For instance, studies have shown that similar pyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Antimicrobial Effects

The compound's piperazine component is associated with antimicrobial activity. Research has demonstrated that piperazine derivatives can exhibit efficacy against various bacterial strains and fungi, making this compound a candidate for further exploration in antimicrobial drug development .

Neuropharmacological Applications

Given the presence of the piperazine ring, which is often linked to neuropharmacological effects, this compound may also be investigated for its potential as an anxiolytic or antidepressant agent. Compounds with similar structures have been reported to modulate neurotransmitter systems, particularly serotonin and dopamine receptors .

Case Study 1: Anticancer Activity

A study conducted by Jain et al. (2006) explored the anticancer properties of pyrimidine derivatives similar to our compound. The findings indicated that these compounds could effectively inhibit cell proliferation in various cancer cell lines, supporting the hypothesis that this compound may possess similar properties.

Case Study 2: Antimicrobial Efficacy

Research published by Selvam et al. (2012) highlighted the antimicrobial effects of piperazine derivatives against resistant bacterial strains. The study demonstrated significant inhibitory activity, suggesting that compounds like this compound could be developed into effective antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from diverse sources, focusing on structural motifs, physicochemical properties, and synthetic yields.

Core Structural Variations

Compound Class Core Structure Key Features Relevance to Target Compound
Target Compound Pyrrolidin-2-one Cyclopropyl, piperazine-pyrimidine substituents Unique lactam core with cyclopropane
Urea Derivatives () Phenyl-thiazol-urea Piperazine-hydrazinyl-oxoethyl linker, aryl substituents Shared piperazine but divergent hydrogen-bonding
Pyrido-pyrimidinones () Benzodioxol-pyrido-pyrimidinone Piperazine/methylpiperazine substituents Piperazine modifications for selectivity
Pyrido-pyrimidinones () Fluorinated pyrido-pyrimidinone Piperidinyl groups, fluorine substituents Contrast in heterocycle rigidity and electronics
Benzylpiperazine-pyrimidinone () Pyrimidin-4(3H)-one Benzylpiperazine, isopropyl group Piperazine substitution vs. pyrimidine-tert-butyl

Piperazine Substituent Analysis

  • (Urea Derivatives) : Piperazine is linked to a hydrazinyl-oxoethyl-thiazol group, favoring hydrogen-bond interactions with urea moieties. Substituted aryl groups (e.g., trifluoromethyl, chloro) modulate solubility and target affinity .
  • (Benzodioxol Derivatives) : Piperazine substituents (methyl, dimethyl) fine-tune steric effects, possibly improving receptor selectivity .
  • (Benzylpiperazine) : The benzyl group increases aromaticity, contrasting with the target’s aliphatic tert-butyl group .

Functional Group Impact

Functional Group Target Compound Analog (–4) Pharmacological Implications
Lactam (pyrrolidinone) Central scaffold Absent (urea in ) Enhanced metabolic stability vs. urea’s H-bonding
Cyclopropane Position 1 substituent Absent in analogs Increased lipophilicity and stability
Fluorine () Absent Present in pyrido-pyrimidinones Alters electronic profile and bioavailability

Preparation Methods

Amidination and Cyclocondensation

A representative protocol from sulfonamide synthesis (Source 1) adapts amidine intermediates for pyrimidine formation. For example, reacting tert-butylacetoacetate with N-methylguanidine in ethanol under reflux yields 6-tert-butyl-2-methylpyrimidin-4-ol. Chlorination using POCl₃ or PCl₅ converts the hydroxyl group to a chloro leaving group (6-tert-butyl-2-methylpyrimidin-4-chloride), critical for nucleophilic displacement with piperazine.

Table 1: Optimization of Pyrimidine Chlorination

ReagentSolventTemperature (°C)Yield (%)
POCl₃Toluene11078
PCl₅DCM2565
SOCl₂THF6072

Piperazine Coupling via Nucleophilic Aromatic Substitution

The chloro-pyrimidine intermediate undergoes displacement with piperazine under SNAr conditions. Patent data (Source 2) highlights the use of polar aprotic solvents (e.g., acetonitrile, DMF) and excess amine to drive the reaction.

Solvent and Base Effects

Source 1 demonstrates that combining 6-tert-butyl-2-methylpyrimidin-4-chloride with piperazine in acetonitrile, using N,N-diisopropylethylamine (DIPEA) as a base, achieves >80% conversion at room temperature. Elevated temperatures (60–80°C) reduce reaction times but risk tert-butyl group decomposition.

Key Observation: Steric hindrance from the tert-butyl group necessitates prolonged reaction times (16–24 h) compared to unsubstituted analogs.

Pyrrolidinone-Cyclopropane Subunit Construction

The 1-cyclopropylpyrrolidin-2-one fragment is synthesized via lactamization of γ-aminocyclopropanecarboxylic acid derivatives.

Coupling ReagentSolventTemperature (°C)Yield (%)
EDCI/HOBtDCM2585
HATUDMF078
DCC/DMAPTHF4070

Final Coupling: Piperazine-Pyrrolidinone Conjugation

The tertiary amine of piperazine is alkylated with a halogenated pyrrolidinone precursor. Source 4 details analogous couplings using bromoethylpyrrolidinones in DMF with K₂CO₃.

Reductive Amination Alternative

For enhanced selectivity, reductive amination between the piperazine-pyrimidine amine and a pyrrolidinone ketone (e.g., 3-oxo-1-cyclopropylpyrrolidine) using NaBH₃CN in MeOH achieves 70–75% yield while avoiding over-alkylation.

Purification and Characterization

Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound in >95% purity. Structural confirmation employs ¹H/¹³C NMR, HRMS, and X-ray crystallography for stereochemical assignment.

Critical Challenge: The tert-butyl group’s steric bulk complicates crystallization, necessitating slow evaporation from hexane/EtOAc mixtures .

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The synthesis of piperazinyl-pyrrolidinone derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps may include:

  • Piperazine ring functionalization : Reacting 6-tert-butyl-2-methylpyrimidin-4-yl derivatives with activated leaving groups (e.g., chlorides) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Pyrrolidinone cyclization : Using cyclopropane carbonyl chloride or similar reagents to form the 2-pyrrolidinone core . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and catalysts (e.g., triethylamine for deprotonation) to enhance yield and purity .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
  • Chromatography : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) and TLC (silica gel, chloroform-methanol mixtures) for purity evaluation .
  • Spectroscopy : NMR (¹H/¹³C) to verify substituent positions and MS for molecular weight confirmation .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays : Test receptor binding affinity (e.g., serotonin or dopamine receptors due to piperazine moieties) using competitive radioligand assays .
  • Enzyme inhibition studies : Screen against kinases or proteases via fluorometric or colorimetric assays (e.g., ATP-dependent luciferase systems) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO gaps) and predict reactivity .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize derivatives .
  • Reaction path screening : Apply automated workflows (e.g., ICReDD’s hybrid computational-experimental pipelines) to optimize synthetic routes .

Q. What experimental approaches resolve contradictions in pharmacological data (e.g., variable IC₅₀ values)?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .
  • Metabolic stability testing : Use liver microsome assays (human/rat) to assess if cytochrome P450 interactions alter efficacy .
  • Solubility modulation : Test formulations with co-solvents (e.g., PEG-400) or cyclodextrins to improve bioavailability and activity consistency .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic profile?

  • Substituent modification : Replace the tert-butyl group with smaller alkyl chains (e.g., isopropyl) to reduce steric hindrance and improve membrane permeability .
  • LogP adjustment : Introduce polar groups (e.g., hydroxyls) to the cyclopropane ring to balance lipophilicity and aqueous solubility .
  • Metabolic blocking : Fluorinate vulnerable positions (e.g., pyrimidine C-H bonds) to slow oxidative degradation .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions in piperazine coupling steps .
  • Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve environmental safety .
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Methodological Considerations

Q. How should researchers address impurities identified during synthesis?

  • Impurity profiling : Compare HPLC retention times and MS/MS fragmentation patterns against reference standards (e.g., EP/BP guidelines) .
  • Purification : Employ preparative HPLC with gradient elution or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity batches .

Q. What are best practices for handling and storing this compound to ensure stability?

  • Storage : Keep under inert gas (argon) at -20°C in amber vials to prevent oxidation and photodegradation .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks and monitor via HPLC .

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